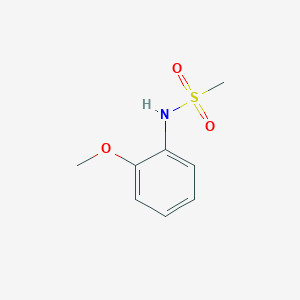

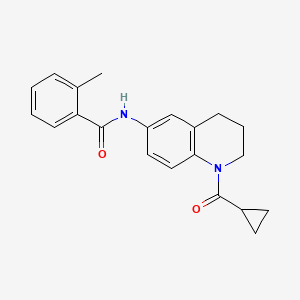

![molecular formula C9H16N2O2 B2420969 Ethyl-1,4-Diazabicyclo[2.2.2]octan-2-carboxylat CAS No. 29924-70-7](/img/structure/B2420969.png)

Ethyl-1,4-Diazabicyclo[2.2.2]octan-2-carboxylat

Übersicht

Beschreibung

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound that belongs to the group of tertiary diamines. It is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis processes .

Wissenschaftliche Forschungsanwendungen

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, also known as DABCO, is a highly nucleophilic tertiary amine base . It is commonly used in organic synthesis as a weak Lewis base . The primary targets of DABCO are organic compounds that require a base or a nucleophile for their reactions .

Mode of Action

DABCO interacts with its targets by acting as a catalyst, a base, and a nucleophile . As a catalyst, it accelerates various organic reactions, such as the Morita–Baylis–Hillman reaction . As a base, it can accept protons from acidic compounds . As a nucleophile, it can donate its lone pair of electrons to electrophilic centers in other molecules .

Biochemical Pathways

The biochemical pathways affected by DABCO are numerous, given its versatile role in organic synthesis . It is involved in the formation of carbon–carbon bonds, protection and deprotection of functional groups, and the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Pharmacokinetics

It is known that dabco is soluble in water and many polar and nonpolar solvents . This suggests that it may have good bioavailability.

Result of Action

The result of DABCO’s action is the successful completion of various organic reactions . It enables the synthesis of a wide range of organic compounds, including carbocyclic and heterocyclic compounds .

Action Environment

DABCO is hygroscopic and can absorb CO2 and moisture from the air . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . Its reactivity may be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic and basic properties.

Tropane: A bicyclic compound with a different ring structure and chemical properties.

Uniqueness

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its ethyl ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Eigenschaften

IUPAC Name |

ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLXQDKRXSLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN2CCN1CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2420886.png)

![2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420892.png)

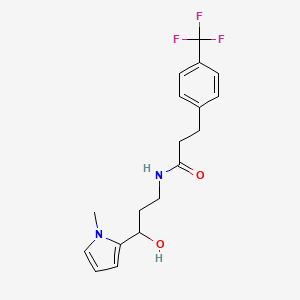

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B2420894.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2420899.png)

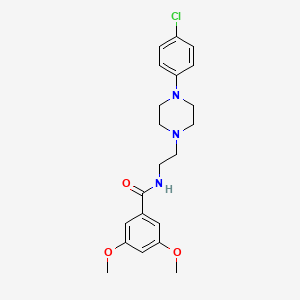

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2420901.png)

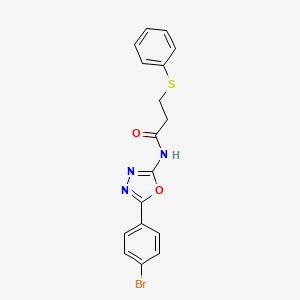

![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)